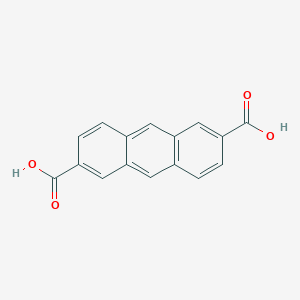

Anthracene-2,6-dicarboxylic acid

Descripción general

Descripción

Anthracene-2,6-dicarboxylic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups attached to the 2nd and 6th positions of the anthracene ring system. It is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,6-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-2,6-dimethyl with potassium permanganate in an alkaline medium. The reaction proceeds as follows:

Anthracene-2,6-dimethyl+2KMnO4+2H2O→Anthracene-2,6-dicarboxylic acid+2MnO2+2KOH

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form quinones.

Reduction: The compound can be reduced to form anthracene-2,6-dimethyl.

Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-2,6-dimethyl.

Substitution: Various substituted anthracene derivatives.

Aplicaciones Científicas De Investigación

Photochemical Applications

1.1 Photodimerization Reactions

One of the most prominent applications of anthracene-2,6-dicarboxylic acid is in photodimerization reactions. The compound undergoes [4+4] photodimerization , which is a process where two anthracene units combine upon exposure to light, leading to the formation of dimeric products. Research has demonstrated that when ADCA is irradiated in an aqueous basic solution, it produces two diastereomeric products with varying enantioselectivities. A notable study achieved enantioselectivities of up to 55% using a chiral template, which enhances the selectivity of the reaction through hydrogen bonding interactions .

Table 1: Photodimerization Products of ADCA

| Product | Description | Enantiomeric Excess (%) |

|---|---|---|

| rac-2 | Chiral product formed from ADCA | 55 |

| 3 | Achiral meso compound | - |

Materials Science

2.1 Fluorescent Optical Brightening Agents

ADCA and its derivatives are utilized as fluorescent optical brightening agents in polymers. They enhance the brightness of materials by absorbing ultraviolet light and re-emitting it as visible light. This property is particularly useful in the production of high-performance plastics and fibers where enhanced brightness is desired .

2.2 Synthesis of Functionalized Polymers

The incorporation of ADCA into polymer matrices has been explored for creating functionalized materials with specific optical properties. Its ability to form covalent bonds with various polymers allows for the development of materials that exhibit tailored fluorescence characteristics, making them suitable for applications in sensors and displays .

Pharmaceutical Applications

3.1 Drug Development

The unique photophysical properties of anthracene derivatives, including ADCA, have led to their investigation in drug development. The ability to modify the photochemical behavior through structural changes opens avenues for creating new therapeutic agents that can be activated by light, providing a mechanism for targeted drug delivery .

Case Studies

4.1 Enantioselective Photodimerization Study

A significant study published in Chemical Communications focused on the enantioselective [4+4] photodimerization of ADCA using a chiral template derived from a bicyclic structure. This research highlighted how varying reaction conditions such as temperature and wavelength could influence the enantioselectivity of the product formed from ADCA .

4.2 Systematic Investigation of Excited-State Properties

Another study systematically investigated the excited-state properties of anthracene-dicarboxylic acids, including ADCA. This research provided insights into how structural modifications can affect the electronic properties and reactivity of these compounds, paving the way for their application in advanced materials .

Mecanismo De Acción

The mechanism of action of anthracene-2,6-dicarboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon irradiation with light, the compound can undergo [4+4] photodimerization, forming cyclobutane derivatives. This photoreactivity is harnessed in various applications, including the development of light-responsive materials.

Comparación Con Compuestos Similares

- Anthracene-9,10-dicarboxylic acid

- Anthracene-1,8-dicarboxylic acid

- Anthracene-2,3-dicarboxylic acid

Comparison: Anthracene-2,6-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which influences its photophysical properties and reactivity. Compared to other anthracene dicarboxylic acids, it exhibits distinct photodimerization behavior and forms different photoproducts under similar conditions .

Actividad Biológica

Anthracene-2,6-dicarboxylic acid (A26DA) is a significant anthracene derivative known for its diverse biological activities. This compound, with the molecular formula C₁₆H₁₀O₄, features two carboxylic acid groups at the 2 and 6 positions of the anthracene backbone, giving it unique properties that have been studied across various scientific disciplines.

A26DA is characterized by:

- Molecular Formula : C₁₆H₁₀O₄

- Appearance : Yellow solid

- Fluorescent Properties : Exhibits strong fluorescence when exposed to light, making it suitable for applications in bioimaging and sensing.

The biological activity of A26DA primarily stems from its ability to interact with biomolecules:

- DNA Intercalation : A26DA can intercalate between DNA base pairs, which may influence DNA replication and transcription processes. This property is crucial for its application as a fluorescent probe in cellular biology .

- Protein Binding : Studies indicate that A26DA can bind to proteins, potentially altering their functionality and interactions within biological systems.

Antimicrobial Activity

Research has suggested that anthracene derivatives, including A26DA, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various pathogens, indicating potential applications in therapeutic settings.

Cytotoxic Effects

A26DA has shown cytotoxic effects in several cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have demonstrated that A26DA can induce apoptosis in cancer cells by activating caspase pathways. This mechanism is significant for developing anticancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological implications of A26DA:

Applications

The unique properties of A26DA make it a versatile compound in various fields:

- Fluorescent Probes : Its ability to fluoresce allows for visualization of cellular processes, making it valuable in research environments focused on cell biology.

- Drug Development : The cytotoxicity observed in cancer cells positions A26DA as a candidate for further development into therapeutic agents targeting specific cancers.

Propiedades

IUPAC Name |

anthracene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAYMWLCUICVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576884 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138308-89-1 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the photodimerization of Anthracene-2,6-dicarboxylic acid compared to Anthracene-2-carboxylic acid?

A: While both this compound and Anthracene-2-carboxylic acid can undergo [4+4] photodimerization, the former presents a distinct advantage: the potential for enantioselective control. this compound possesses two carboxylic acid groups, strategically positioned for interaction with chiral templates. This interaction enables the formation of specific enantiomers (mirror-image isomers) of the photodimer product. In contrast, Anthracene-2-carboxylic acid lacks this dual functionality and its photodimerization typically yields a racemic mixture, which contains equal amounts of both enantiomers [, , ].

Q2: How does the chiral template influence the photodimerization of this compound?

A: The research highlights the use of a C2-symmetric chiral template designed with two lactam units [, ]. This template selectively binds to this compound via hydrogen bonding between the template's lactam groups and the acid's carboxylic acid groups. This interaction effectively pre-organizes the this compound molecules in a specific orientation, favoring the formation of one enantiomer over the other during the photodimerization process. The result is an enantioselective reaction, yielding a product enriched with a specific enantiomer [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.